5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a morpholine ring, and a thiophene ring
Preparation Methods
The synthesis of 5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors such as 2-chloropyrimidine with suitable reagents under controlled conditions.
Introduction of the morpholine ring: This step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the pyrimidine core.
Attachment of the thiophene ring: The thiophene ring is then attached through a series of coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as to reduce production costs and environmental impact.
Chemical Reactions Analysis
5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine can be compared with other similar compounds, such as:
5-chloro-2-morpholin-4-yl-phenylamine: This compound shares the morpholine and chloro substituents but lacks the thiophene ring, making it less complex.
5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: This compound has a similar thiophene ring but differs in the presence of an oxazolidinone ring and a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c15-12-7-16-14(17-8-12)18-9-13(11-1-6-21-10-11)19-2-4-20-5-3-19/h1,6-8,10,13H,2-5,9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBHEHSDXUGBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC=C(C=N2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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